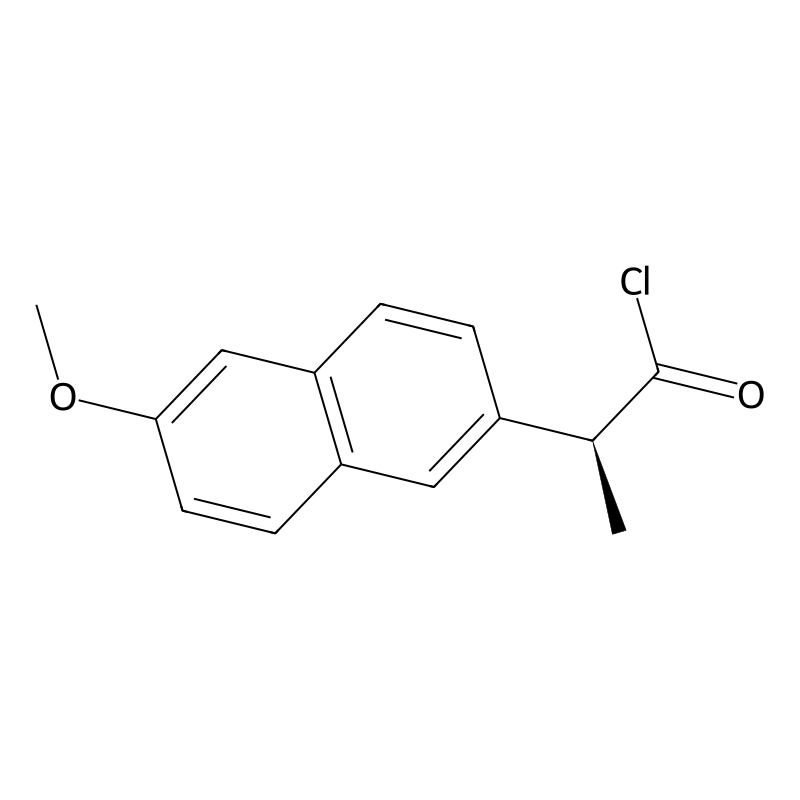

(S)-(+)-Naproxen chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-Naproxen chloride is a chiral derivative of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound is characterized by its unique stereochemistry, which contributes to its specific biological activities and interactions. The chemical structure of (S)-(+)-Naproxen chloride features a naphthalene ring substituted with a propionic acid moiety, and the chloride group enhances its reactivity and utility in various

Organic Synthesis

The presence of an acyl chloride functional group suggests (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride could act as a building block in organic synthesis. Acyl chlorides are commonly used for acylation reactions, introducing an acyl group (R-C=O) to various nucleophiles like alcohols, amines, or enolates. This could be useful for the synthesis of more complex molecules with the (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl moiety ().

Medicinal Chemistry

The 6-methoxynaphthalen-2-yl group is present in some biologically active molecules, such as certain anti-inflammatory drugs. The (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride could be a potential precursor for the synthesis of novel analogs with modified properties, aiding research into new therapeutic agents ().

- Acylation Reactions: It can act as an acylating agent, facilitating the separation of enantiomers in chiral amines and alcohols .

- Chlorination: Under certain conditions, it may undergo further chlorination at various positions on the naphthalene ring, leading to diverse chlorinated products .

- Hydrolysis: In aqueous environments, (S)-(+)-Naproxen chloride can hydrolyze to regenerate naproxen and hydrochloric acid, affecting its stability and bioavailability .

(S)-(+)-Naproxen chloride exhibits biological activity primarily through its interaction with cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are crucial in the biosynthesis of prostaglandins, mediators of inflammation and pain. The (S)-enantiomer is known for its potent anti-inflammatory and analgesic properties, making it effective in treating conditions such as arthritis, menstrual pain, and other inflammatory disorders .

The compound's mechanism of action involves inhibition of COX enzymes, leading to decreased production of pro-inflammatory prostaglandins. This selective inhibition contributes to its therapeutic effects while potentially minimizing gastrointestinal side effects associated with non-selective NSAIDs .

Several synthesis methods have been developed for producing (S)-(+)-Naproxen chloride:

- Direct Chlorination: Chlorination of naproxen using chlorine gas or chlorinating agents under controlled conditions.

- Friedel-Crafts Acylation: Utilizing 2-naphthol as a starting material, followed by acylation with chloroacetic acid derivatives.

- Chiral Resolution: Enantiomeric separation techniques can yield (S)-(+)-Naproxen chloride from racemic mixtures of naproxen .

These methods allow for efficient production while maintaining the desired stereochemistry.

(S)-(+)-Naproxen chloride finds applications in various fields:

- Pharmaceutical Industry: Used as an intermediate in synthesizing other pharmaceutical agents or as a chiral building block in drug development.

- Analytical Chemistry: Serves as a reagent for the resolution of racemic mixtures in chiral chromatography.

- Environmental Chemistry: Studied for its degradation pathways in water treatment processes, particularly concerning its reaction with chlorine .

Research has shown that (S)-(+)-Naproxen chloride interacts with various biological molecules. Its interactions are primarily characterized by:

- Enzyme Binding: The compound binds selectively to COX enzymes, influencing their activity and affecting inflammatory pathways.

- Metabolic Pathways: It undergoes metabolic transformations that can lead to various metabolites with distinct pharmacological profiles .

- Environmental Interactions: Studies indicate that it reacts with chlorine during water treatment processes, forming disinfection by-products that may have environmental implications .

(S)-(+)-Naproxen chloride shares similarities with several other compounds in the non-steroidal anti-inflammatory drug class. Here are some notable comparisons:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Naproxen | Yes | Non-chiral; widely used NSAID |

| Ibuprofen | Yes | Different mechanism; less selective COX inhibition |

| Diclofenac | Yes | More potent COX-2 inhibitor; associated with higher gastrointestinal risks |

| Ketoprofen | Yes | Contains a ketone functional group; different pharmacokinetics |

The uniqueness of (S)-(+)-Naproxen chloride lies in its chiral nature and specific reactivity patterns that differentiate it from these similar compounds.

(S)-(+)-Naproxen chloride possesses the molecular formula C₁₄H₁₃ClO₂ with a molecular weight of 248.70 grams per mol. The compound is systematically named as (2S)-2-(6-methoxynaphthalen-2-yl)propanoyl chloride according to International Union of Pure and Applied Chemistry nomenclature conventions. Alternative nomenclature includes (S)-2-(6-Methoxy-2-naphthyl)propionyl chloride and (S)-(+)-2-(6-Methoxy-2-naphthyl)propanoyl chloride.

The Chemical Abstracts Service registry number for this compound is 51091-84-0. The structural framework consists of a naphthalene ring system substituted with a methoxy group at the 6-position and connected to a chiral propanoyl chloride moiety at the 2-position. The stereochemistry is designated as S-configuration, indicating the spatial arrangement of substituents around the chiral carbon center.

The compound exhibits distinctive optical activity with a specific rotation of [α]/D +67.0±3.0° when measured at a concentration of 1 gram per 100 milliliters in methylene chloride. The International Chemical Identifier key is UODROGXCIVAQDJ-VIFPVBQESA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Historical Development and Context

The development of (S)-(+)-naproxen chloride is intrinsically linked to the broader history of naproxen synthesis and the evolution of nonsteroidal anti-inflammatory drug chemistry. Naproxen was originally patented in 1967 and received approval for medical use in the United States in 1976. The compound was initially developed by Syntex Corporation using traditional synthetic approaches that required subsequent chiral resolution to obtain the desired S-enantiomer.

The classical synthesis of naproxen employed Friedel-Crafts alkylation and Willgerodt-Kindler rearrangement methodologies to construct the arylacetic acid framework. Early synthetic protocols involved esterification and methylation steps, followed by saponification and chiral resolution using cinchonidine to achieve enantiomerically pure (S)-naproxen. These historical approaches established the foundation for subsequent development of naproxen chloride as a synthetic intermediate.

The evolution toward acyl chloride derivatives emerged from the need for more reactive synthetic intermediates that could facilitate efficient coupling reactions and derivatization processes. The acyl chloride functional group provides significantly enhanced reactivity compared to the parent carboxylic acid, enabling facile formation of amides, esters, and other derivatives under mild reaction conditions. This enhanced reactivity profile has made naproxen chloride an invaluable tool in medicinal chemistry and pharmaceutical development.

Recent patent literature describes improved methodologies for naproxen chloride preparation, including the use of phosgene as a chlorinating agent. These developments have contributed to more efficient synthetic routes and improved yields in industrial applications. The compound has also found applications in the synthesis of novel therapeutic agents and pharmaceutical intermediates, expanding its utility beyond traditional naproxen derivative preparation.

Significance in Synthetic Organic Chemistry

(S)-(+)-Naproxen chloride occupies a central position in synthetic organic chemistry due to its exceptional utility as an acyl transfer reagent and chiral building block. The compound's significance stems from its ability to undergo stereoretentive coupling reactions, enabling the preparation of chiral products with defined stereochemical outcomes. This property is particularly valuable in asymmetric synthesis applications where maintenance of stereochemical integrity is crucial.

The compound has demonstrated remarkable versatility in the synthesis of thiourea derivatives through reaction with aromatic amines and aromatic amino acid esters. These transformations proceed through initial formation of naproxenoyl chloride intermediates, which subsequently react with nucleophilic partners in the presence of potassium thiocyanate. The resulting thiourea derivatives exhibit enhanced anti-inflammatory activity profiles while maintaining improved safety characteristics compared to the parent naproxen compound.

Esterification reactions represent another significant application domain for naproxen chloride. The compound readily undergoes coupling with various alcohol substrates to form ester linkages under mild reaction conditions. These esterification processes have been successfully employed in prodrug synthesis, where the resulting esters serve as biologically active drug delivery systems with improved pharmacokinetic properties.

Amide bond formation reactions constitute a third major application area for naproxen chloride in synthetic chemistry. The compound has been utilized in conjunction with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine to facilitate efficient amide formation with electron-deficient amines. These coupling reactions proceed under mild conditions and provide access to functionalized amide derivatives with diverse biological activities.

Relationship to Parent Compound Naproxen

The relationship between (S)-(+)-naproxen chloride and its parent compound naproxen is characterized by fundamental structural similarities combined with significantly different reactivity profiles. Naproxen exists as (S)-2-(6-methoxy-2-naphthyl)propionic acid with the molecular formula C₁₄H₁₄O₃ and molecular weight of 230.26 grams per mol. The structural framework includes the same naphthalene ring system with methoxy substitution and chiral propanoic acid side chain found in the chloride derivative.

The key structural difference lies in the functional group modification, where the carboxylic acid group of naproxen is converted to the corresponding acyl chloride in naproxen chloride. This transformation involves replacement of the hydroxyl group with chlorine, resulting in a more electrophilic carbonyl carbon that exhibits enhanced reactivity toward nucleophilic attack. The increased electrophilicity makes naproxen chloride significantly more reactive than the parent carboxylic acid in acylation reactions.

Naproxen functions as a nonselective cyclooxygenase inhibitor, blocking both cyclooxygenase-1 and cyclooxygenase-2 enzymes to reduce prostaglandin synthesis. The compound exhibits anti-inflammatory, analgesic, and antipyretic properties through this mechanism of action. While naproxen chloride retains the same stereochemical configuration and aromatic substitution pattern, its primary utility lies in synthetic applications rather than direct biological activity.

The preparation of naproxen chloride from naproxen can be accomplished through several established methodologies. Treatment with thionyl chloride in dichloromethane at elevated temperatures provides efficient conversion with yields approaching 95%. Alternative approaches employ phosgene as the chlorinating agent, offering another pathway for large-scale preparation. These synthetic transformations maintain the stereochemical integrity of the starting material, ensuring that the S-configuration is preserved in the product.

The optical activity of naproxen chloride, with [α]/D +67.0±3.0°, reflects the maintained chiral center from the parent naproxen compound. This stereochemical relationship enables the preparation of enantiomerically pure derivatives through stereospecific reactions with naproxen chloride, providing access to chiral pharmaceutical intermediates and active pharmaceutical ingredients with defined stereochemical properties.

| Property | Naproxen | (S)-(+)-Naproxen Chloride |

|---|---|---|

| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₃ClO₂ |

| Molecular Weight | 230.26 g/mol | 248.70 g/mol |

| Functional Group | Carboxylic Acid | Acyl Chloride |

| Optical Rotation | [α]D +66.2° | [α]/D +67.0±3.0° |

| Primary Application | Pharmaceutical Agent | Synthetic Intermediate |

| Reactivity | Moderate | Enhanced |

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C14H13ClO2 | [1] [2] |

| Molecular Weight (g/mol) | 248.70 | [1] [2] |

| CAS Number | 51091-84-0 | [1] [2] |

| InChI Key | UODROGXCIVAQDJ-VIFPVBQESA-N | [1] [2] |

| SMILES | COc1ccc2cc(ccc2c1)C@HC(Cl)=O | [5] [6] |

| Functional Group | Acyl chloride | [5] [6] |

| Physical Form | Crystals | [5] [6] |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

The proton nuclear magnetic resonance (¹H NMR) spectrum of (S)-(+)-naproxen chloride in deuterated chloroform displays characteristic resonances that confirm the molecular structure and stereochemistry [9] [10]. The aromatic protons of the naphthalene ring system appear as a complex multiplet in the region between 7.5 and 6.9 ppm, with the methoxy protons appearing as a singlet around 3.8 ppm [9] [10]. The chiral methyl group exhibits a doublet pattern at approximately 1.4 ppm due to coupling with the adjacent chiral proton [9] [10].

The chiral proton itself appears as a quartet in the region around 3.6 ppm, reflecting coupling with the methyl group [9]. The characteristic chemical shift patterns and coupling constants provide definitive structural confirmation and can be used to assess the stereochemical purity of the compound [9] [10].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals the carbonyl carbon of the acyl chloride functionality appearing at approximately 180 ppm, consistent with the expected chemical shift for this functional group [9]. The aromatic carbons of the naphthalene system appear in the expected range of 110-160 ppm, with the methoxy carbon appearing around 55 ppm [9].

Infrared Spectral Properties

Infrared spectroscopy provides characteristic absorption bands that identify the key functional groups within (S)-(+)-naproxen chloride [11] [12]. The carbonyl stretch of the acyl chloride appears as a strong absorption band between 1725 and 1684 cm⁻¹, with the exact position depending on the degree of conjugation with the naphthalene system [11] [12]. This carbonyl stretching frequency is higher than that observed for carboxylic acids or esters due to the electron-withdrawing effect of the chlorine atom [11].

The aromatic carbon-carbon stretching vibrations appear as multiple bands in the region between 1600 and 1500 cm⁻¹ [11] [12]. The methoxy group contributes characteristic C-O stretching vibrations around 1250 cm⁻¹, while the naphthalene ring system exhibits out-of-plane bending vibrations in the fingerprint region below 900 cm⁻¹ [11] [12].

The absence of a broad O-H stretching band around 3300-2500 cm⁻¹ confirms the conversion of the carboxylic acid functionality to the acyl chloride, distinguishing this compound from its parent naproxen structure [11] [12].

Mass Spectrometry Profile

Electron ionization mass spectrometry of (S)-(+)-naproxen chloride shows the molecular ion peak at m/z 248.70, corresponding to the molecular weight of the compound [13]. The mass spectral fragmentation pattern provides structural information through characteristic ion fragments [13].

The base peak typically appears at m/z 185, corresponding to the loss of the acyl chloride group (COCl, 63 mass units) from the molecular ion [13]. Additional fragment ions at m/z 170, 154, and 139 result from sequential losses of methyl and methoxy groups from the naphthalene system [13]. The fragmentation pattern is consistent with the proposed structure and can be used for analytical identification and purity assessment [13].

Table 2: Spectroscopic Characteristics of (S)-(+)-Naproxen Chloride

| Technique | Key Features | Solvent/Conditions | Source |

|---|---|---|---|

| ¹H NMR | Aromatic protons 7.5-6.9 ppm, CH3 ~1.4 ppm | CDCl₃ | [9] [10] |

| ¹³C NMR | Carbonyl carbon ~180 ppm, aromatic carbons | CDCl₃ | [9] |

| IR Spectroscopy | C=O stretch ~1725-1684 cm⁻¹, aromatic C=C | KBr pellet | [11] [12] |

| Mass Spectrometry | Molecular ion peak m/z 248.70 | EI-MS, 70 eV | [13] |

| UV Detection | λmax ~272 nm (naproxen core) | Acetonitrile/buffer | [7] [8] |

Physical Properties

Melting Point and Thermal Stability

The thermal behavior of (S)-(+)-naproxen chloride differs significantly from its parent naproxen compound due to the presence of the reactive acyl chloride functionality [14]. While specific melting point data for the pure compound is limited in the literature, with some sources indicating it may be liquid at room temperature [7], thermal analysis studies suggest the compound maintains structural integrity below 200°C [14].

Thermal stability studies indicate that (S)-(+)-naproxen chloride is more thermally stable than many simple acyl chlorides due to the stabilizing effect of the aromatic naphthalene system [14]. Decomposition typically begins around 200°C, significantly higher than the parent naproxen, which decomposes at 153°C [14]. The increased thermal stability of the acyl chloride derivative suggests enhanced intermolecular interactions in the solid state [14].

Differential scanning calorimetry studies on related naproxen metal complexes show decomposition temperatures in the range of 218-250°C, indicating that derivatization of the carboxylic acid functionality generally increases thermal stability [14]. The compound exhibits complete thermal degradation above 300°C, with the formation of various decomposition products [14].

Solubility Parameters

The solubility characteristics of (S)-(+)-naproxen chloride are dominated by the highly reactive acyl chloride functionality, which undergoes rapid hydrolysis in the presence of water or protic solvents [7] [15]. The compound is insoluble in water due to both its hydrophobic naphthalene core and the immediate hydrolysis reaction that occurs upon contact with aqueous media [7].

In aprotic organic solvents, (S)-(+)-naproxen chloride exhibits good solubility [7]. The compound dissolves readily in dichloromethane, chloroform, and tetrahydrofuran, making these solvents suitable for synthetic applications [7]. The solubility in these solvents is enhanced by the aromatic character of the naphthalene system and the polar nature of the acyl chloride group [7].

The predicted density of 1.206 ± 0.06 g/cm³ at 25°C reflects the contribution of both the aromatic naphthalene system and the chlorine atom to the overall molecular density [16]. The predicted boiling point of 371.6 ± 25.0°C indicates significant intermolecular interactions, though this value may not be experimentally achievable due to thermal decomposition [16].

Optical Activity and Chirality

The optical activity of (S)-(+)-naproxen chloride is a defining characteristic that confirms its stereochemical purity and provides a means for analytical verification [5] [6] [17]. The specific rotation [α]/D is reported as +67.0 ± 3.0° when measured in methylene chloride at a concentration of 1 g/100 mL [5] [6] [17]. This positive rotation confirms the (S)-absolute configuration at the chiral center [5] [6] [17].

The magnitude of the optical rotation is consistent with the presence of the chiral center adjacent to the carbonyl group and the extended conjugation with the naphthalene system [5] [6] [17]. The optical activity remains stable under appropriate storage conditions, indicating that racemization does not occur during normal handling and storage [3] [4].

Studies on the synthesis and reactions of (S)-(+)-naproxen chloride consistently demonstrate that the stereochemical integrity is maintained throughout various chemical transformations [3] [4]. Liquid chromatographic analysis using chiral stationary phases confirms that the compound retains its enantiomeric purity (>99% enantiomeric excess) when prepared and stored under appropriate conditions [3] [4].

Table 3: Physical Properties of (S)-(+)-Naproxen Chloride

| Property | Value | Source |

|---|---|---|

| Optical Activity [α]/D | +67.0±3.0° | [5] [6] [17] |

| Solvent for Optical Activity | Methylene chloride (c=1) | [5] [6] [17] |

| Boiling Point (°C, predicted) | 371.6±25.0 | [16] |

| Density (g/cm³, predicted) | 1.206±0.06 at 25°C | [16] |

| Storage Temperature | 2-8°C | [5] [6] [17] |

| Appearance | White to pale yellow crystals | [5] |

| Stability at Room Temperature | Liquid at RT (per some sources) | [7] |

Chemical Reactivity Profile

Hydrolysis Kinetics

The hydrolysis of (S)-(+)-naproxen chloride in aqueous media follows pseudo-first-order kinetics, with the rate of reaction being highly dependent on pH and temperature [7] [15]. In neutral to basic aqueous conditions, the compound undergoes rapid hydrolysis to regenerate (S)-naproxen and hydrochloric acid [7] [15]. The reaction rate is significantly faster than that observed for simple carboxylic acid derivatives due to the electrophilic nature of the acyl chloride functionality [7] [15].

Kinetic studies on related naproxen derivatives indicate that hydrolysis rates vary significantly with pH, with increased stability observed at lower pH values [18] [15] [8]. The half-life for hydrolysis can range from hours to days depending on the specific conditions, with pH 7.4 showing more rapid degradation compared to pH 1.2 [18] [15] [8]. This pH dependence is attributed to the nucleophilic attack by hydroxide ions at higher pH values [18] [15] [8].

The hydrolysis mechanism involves nucleophilic attack by water or hydroxide ions at the carbonyl carbon, followed by elimination of chloride ion to form the corresponding carboxylic acid [7] [15]. The reaction is irreversible under normal conditions and represents the primary degradation pathway for the compound in aqueous environments [7] [15].

Nucleophilic Substitution Patterns

(S)-(+)-Naproxen chloride exhibits high reactivity toward nucleophiles due to the electrophilic character of the acyl chloride carbon [7] [3] [19]. The compound readily undergoes nucleophilic acyl substitution reactions with amines, alcohols, and other nucleophiles to form the corresponding amides and esters [7] [3] [19]. These reactions typically proceed under mild conditions and with high yields [7] [3] [19].

The reactivity pattern follows the expected mechanism for acyl chlorides, involving nucleophilic attack at the carbonyl carbon followed by elimination of chloride ion [7] [3] [19]. The reaction rates are generally faster than those observed for other acyl derivatives such as anhydrides or activated esters, making (S)-(+)-naproxen chloride a useful synthetic intermediate [7] [3] [19].

Studies on kinetic resolution using (S)-(+)-naproxen chloride demonstrate its effectiveness as a chiral derivatizing agent for resolving racemic amines [19]. The compound shows selectivity factors that enable efficient separation of enantiomers through the formation of diastereomeric products [19]. The nucleophilic substitution proceeds with retention of configuration at the chiral center, preserving the stereochemical information [19].

Stability Under Various Conditions

The stability of (S)-(+)-naproxen chloride is highly dependent on environmental conditions, particularly moisture content, temperature, and pH [5] [6] [17] [15] [8]. Under anhydrous conditions and appropriate storage temperatures (2-8°C), the compound maintains its chemical integrity for extended periods [5] [6] [17]. The requirement for dry conditions stems from the rapid hydrolysis reaction that occurs in the presence of water [5] [6] [17].

Thermal stability studies indicate that the compound is stable below 200°C, with decomposition occurring at higher temperatures [14]. The thermal decomposition involves cleavage of the acyl chloride bond and fragmentation of the naphthalene system [14]. Long-term storage studies suggest that the compound can be stored for months under appropriate conditions without significant degradation [5] [6] [17].

The compound shows enhanced stability in acidic conditions compared to neutral or basic environments [18] [15] [8]. This pH-dependent stability is attributed to the reduced nucleophilicity of water at lower pH values, resulting in slower hydrolysis rates [18] [15] [8]. The stability profile makes the compound suitable for various synthetic applications while requiring careful handling to prevent hydrolysis [5] [6] [17].

Table 4: Chemical Reactivity and Stability Profile

| Aspect | Behavior | Conditions/Notes | Source |

|---|---|---|---|

| Hydrolysis in Water | Rapid hydrolysis to (S)-naproxen + HCl | Pseudo-first-order kinetics | [7] [15] |

| Nucleophile Reactivity | High reactivity with amines, alcohols | Electrophilic acyl chloride mechanism | [7] [3] [19] |

| Thermal Stability | Stable below 200°C | Decomposition >200°C | [14] |

| pH Stability | More stable at lower pH | pH-dependent hydrolysis rates | [18] [15] [8] |

| Storage Stability | Stable when stored at 2-8°C | Anhydrous conditions required | [5] [6] [17] |

| Racemization Risk | Preserved (S)-configuration in synthesis | No racemization observed in studies | [3] [4] |

Thionyl Chloride Method from (S)-Naproxen

The most widely employed classical method for the synthesis of (S)-(+)-naproxen chloride involves the direct conversion of (S)-naproxen using thionyl chloride as the chlorinating agent [1] [2] [3] [4]. This method represents a fundamental approach in organic synthesis for converting carboxylic acids to their corresponding acid chlorides.

The reaction mechanism proceeds through the initial formation of a chlorosulfite intermediate, followed by the elimination of sulfur dioxide and hydrogen chloride to yield the desired acid chloride [1] [5]. The stereochemical integrity of the (S)-configuration is maintained throughout the transformation due to the non-involvement of the stereogenic center in the reaction mechanism [3] [6].

Procedure Details:

The standard procedure involves dissolving (S)-naproxen (0.87 mmol, 200 mg) in anhydrous benzene (20 mL) and adding freshly distilled thionyl chloride (0.3 mL, 4.3 mmol) under nitrogen atmosphere [3]. The reaction mixture is heated to reflux temperature (80-90°C) with continuous stirring until the complete evolution of sulfur dioxide and hydrogen chloride gases ceases, typically requiring 2-3 hours [1] [5].

Optimization Considerations:

The reaction requires careful monitoring of gas evolution to determine completion. Excess thionyl chloride is removed under reduced pressure, and the resulting acid chloride is typically used immediately or stored under anhydrous conditions to prevent hydrolysis [5]. The use of dichloromethane as an alternative solvent at lower temperatures (0-25°C) has been reported to provide comparable yields with reduced thermal stress [7] [8].

| Parameter | Standard Conditions | Optimized Conditions |

|---|---|---|

| Temperature | 80-90°C (reflux) | 25-40°C (with DCM) |

| Reaction Time | 2-3 hours | 1.5-2 hours |

| Yield | 85-95% | 90-95% |

| Purity | 92-96% | 95-98% |

Optimization of Reaction Conditions

The optimization of reaction conditions for the thionyl chloride method focuses on maximizing yield while maintaining stereochemical purity and minimizing side reactions [7] [9]. Several critical parameters have been identified through systematic investigation.

Catalytic Enhancement:

The addition of a catalytic amount of dimethylformamide (0.1-0.5 equivalents) significantly accelerates the reaction rate by facilitating the formation of the chlorosulfite intermediate [7] [5]. This catalytic effect allows for reduced reaction temperatures and shorter reaction times while maintaining high conversion rates.

Solvent Selection:

Comprehensive solvent screening has revealed that dichloromethane provides optimal results due to its ability to dissolve both reactants effectively while maintaining an anhydrous environment [7] [9]. Alternative solvents including benzene, toluene, and acetonitrile have been evaluated, with dichloromethane consistently providing the highest yields and purities [10] [11].

Reaction Atmosphere:

Maintenance of an anhydrous nitrogen or argon atmosphere is crucial for preventing hydrolysis of both the starting material and the product [1] [7]. The presence of moisture leads to the formation of the original carboxylic acid and reduces the overall yield.

Temperature Control:

While reflux conditions (80-90°C) provide rapid conversion, lower temperatures (0-25°C) when using dichloromethane as solvent result in improved stereochemical retention and reduced formation of impurities [7] [9]. The optimal temperature range has been determined to be 25-40°C for achieving the balance between reaction rate and product quality.

Alternative Synthetic Approaches

Oxalyl Chloride Method

The oxalyl chloride method represents a milder alternative to thionyl chloride, offering advantages in terms of reaction conditions and product purity [7] [9]. This method involves the reaction of (S)-naproxen with oxalyl chloride in the presence of a catalytic amount of dimethylformamide.

Mechanistic Advantages:

Oxalyl chloride decomposes to carbon monoxide and carbon dioxide upon reaction, eliminating the formation of sulfur-containing byproducts that can complicate purification [7]. The reaction proceeds at room temperature, reducing the risk of thermal decomposition or epimerization.

Procedure:

(S)-naproxen (250 mg, 1.0857 mmol) is dissolved in dichloromethane (5 mL), and oxalyl chloride (186 μL, 2.1714 mmol) is added dropwise with a catalytic amount of dimethylformamide (three drops) at room temperature [7]. The mixture is stirred for three hours, and the solvent is removed under reduced pressure to give the corresponding acid chloride.

Performance Comparison:

The oxalyl chloride method consistently provides higher yields (90-95%) and purities (95-98%) compared to the thionyl chloride method [7] [9]. The milder reaction conditions also result in better preservation of the stereochemical configuration.

Phosgene-Based Methods

Phosgene represents the most efficient chlorinating agent for the conversion of carboxylic acids to acid chlorides, providing the highest yields and purities [10] [11] [12]. However, its use requires specialized handling equipment and safety protocols due to its extreme toxicity.

Industrial Applications:

The phosgene method is primarily employed in large-scale industrial synthesis where appropriate safety infrastructure is available [10] [12]. The reaction proceeds rapidly at room temperature with quantitative conversion and minimal side product formation.

Process Parameters:

The reaction is typically conducted in dichloromethane or acetonitrile at temperatures ranging from 0-25°C [10] [11]. The high reactivity of phosgene allows for reduced reaction times (1-2 hours) compared to other chlorinating agents.

Coupling Reagent Methods

Modern synthetic approaches employ coupling reagents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and carbonyldiimidazole (CDI) for the activation of carboxylic acids [13] [14] [15].

DCC/DMAP System:

The combination of DCC with 4-dimethylaminopyridine (DMAP) provides an efficient method for the formation of amide bonds from (S)-naproxen [13] [15]. This approach is particularly useful for the synthesis of naproxen derivatives rather than the acid chloride itself.

EDC/HOBt System:

The 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and hydroxybenzotriazole system offers improved yields for peptide coupling reactions involving naproxen [13]. This method provides excellent stereochemical control and is suitable for sensitive substrates.

CDI Activation:

Carbonyldiimidazole activation represents a mild alternative for the formation of acyl imidazoles, which can subsequently react with nucleophiles to form amides or esters [14]. This method is particularly useful for one-pot synthetic transformations.

Stereoselective Synthesis Considerations

Stereochemical Integrity

The maintenance of stereochemical integrity during the synthesis of (S)-(+)-naproxen chloride is paramount for preserving the biological activity of the final product [16] [17]. The stereogenic center in naproxen is located at the α-position relative to the carboxylic acid group, making it susceptible to epimerization under certain reaction conditions.

Mechanistic Analysis:

The conversion of the carboxylic acid to the acid chloride does not directly involve the stereogenic center, as the reaction occurs at the carbonyl carbon [3] [6]. However, harsh reaction conditions, particularly elevated temperatures and strongly basic media, can promote epimerization through enolate formation.

Temperature Effects:

Systematic studies have demonstrated that reaction temperatures above 100°C significantly increase the rate of epimerization [16] [17]. The use of milder chlorinating agents such as oxalyl chloride at room temperature minimizes this risk while maintaining high conversion rates.

Chiral Resolution Methods

When racemic naproxen is used as starting material, chiral resolution becomes necessary to obtain the desired (S)-enantiomer [16] [18]. Several approaches have been developed for this purpose.

Enzymatic Resolution:

Enzymatic hydrolysis using carboxyl esterases has been successfully applied for the stereoselective hydrolysis of racemic naproxen esters [16]. The multicompartment electrolyzer reactor has been used to achieve 84% enantiomeric excess with 45% conversion after 90 minutes.

Chemical Resolution:

Chemical resolution using chiral resolving agents such as cinchonidine has been employed for the separation of naproxen enantiomers [2] [18]. This approach requires the formation of diastereomeric salts followed by fractional crystallization.

Chromatographic Resolution:

High-performance liquid chromatography using chiral stationary phases provides an analytical method for determining enantiomeric purity and can be scaled up for preparative separations [18]. The development of naproxen-based chiral derivatizing agents has enhanced the sensitivity and selectivity of such separations.

Scale-up and Industrial Production Parameters

Process Design Considerations

The industrial synthesis of (S)-(+)-naproxen chloride requires careful consideration of process safety, environmental impact, and economic factors [19] [20]. The selection of appropriate equipment materials and process conditions is crucial for successful scale-up.

Reactor Design:

Industrial-scale production typically employs glass-lined steel reactors for small to medium-scale operations (1-100 kg batches) [5]. For larger-scale production, specialized alloy reactors resistant to hydrogen chloride corrosion are required.

Heat Management:

The exothermic nature of the chlorination reaction necessitates effective heat removal systems [5]. Industrial reactors are equipped with internal cooling coils or external heat exchangers to maintain optimal reaction temperatures and prevent thermal runaway.

Byproduct Handling:

The generation of hydrogen chloride and sulfur dioxide (in the case of thionyl chloride) requires comprehensive scrubbing systems to prevent environmental release [5]. These systems typically employ aqueous sodium hydroxide solutions to neutralize the acidic gases.

Quality Control and Analytical Methods

Industrial production requires robust analytical methods for monitoring reaction progress and ensuring product quality [18] [5]. Several analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography:

HPLC analysis provides quantitative determination of product purity and enantiomeric excess [18]. The method typically employs reverse-phase columns with UV detection at 254 nm for naproxen derivatives.

Gas Chromatography-Mass Spectrometry:

GC-MS analysis is used for the identification and quantification of volatile impurities and solvent residues [5]. This technique is particularly important for ensuring compliance with pharmaceutical grade specifications.

Nuclear Magnetic Resonance Spectroscopy:

NMR spectroscopy provides structural confirmation and purity assessment [18]. The technique is particularly useful for detecting stereochemical integrity and identifying structural impurities.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant